2-(3-Fluoro-2-nitrophenyl)acetonitrile

Descripción

Molecular Architecture and Crystallographic Analysis

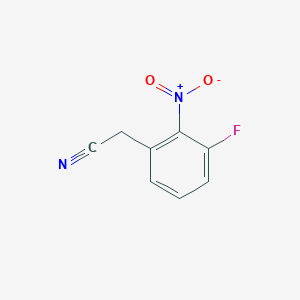

The fundamental molecular architecture of this compound consists of a benzene ring bearing three distinct substituents: a fluorine atom at the 3-position, a nitro group at the 2-position, and an acetonitrile side chain attached to the benzene ring. The molecular formula C₈H₅FN₂O₂ corresponds to a molecular weight of 180.14 grams per mole, establishing the compound as a relatively compact aromatic system with multiple electron-withdrawing functionalities. The International Union of Pure and Applied Chemistry name reflects the systematic nomenclature, clearly indicating the positional relationships between the substituents on the phenyl ring system.

Crystallographic data available for related nitrophenylacetonitrile compounds provides insight into the solid-state structure and packing arrangements of these materials. The crystal structures of nitrophenylacetonitrile derivatives reveal that intermolecular interactions play crucial roles in determining the overall crystal lattice stability. For compounds in this family, the presence of both cyano and nitro groups creates multiple sites for hydrogen bonding and dipole-dipole interactions, which significantly influence the crystal packing motifs. The fluorine substituent introduces additional complexity through its high electronegativity and potential for halogen bonding interactions with neighboring molecules in the crystal lattice.

The three-dimensional molecular geometry of this compound is characterized by the planar aromatic ring system with the acetonitrile side chain extending from the benzene core. The nitro group at the 2-position creates steric interactions with the adjacent fluorine atom at the 3-position, potentially causing slight deviations from perfect planarity in the aromatic system. These structural distortions can be quantified through careful crystallographic analysis, revealing bond angle deviations and torsional strain within the molecule. The acetonitrile functionality contributes to the overall molecular dipole moment and provides a site for potential nucleophilic or electrophilic reactions depending on the reaction conditions.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₅FN₂O₂ | |

| Molecular Weight | 180.14 g/mol | |

| Chemical Abstracts Service Number | 105003-88-1 | |

| Melting Point Database Number | MFCD13194393 |

Electronic Configuration and Resonance Effects

The electronic configuration of this compound is dominated by the presence of multiple electron-withdrawing groups that create significant electronic delocalization throughout the aromatic system. The nitro group at the 2-position acts as a powerful electron-withdrawing substituent through both inductive and resonance effects, while the fluorine atom at the 3-position contributes primarily through inductive electron withdrawal due to its high electronegativity. These combined electronic effects result in a highly electron-deficient aromatic ring system with altered reactivity patterns compared to unsubstituted benzene derivatives.

Resonance structures for this compound demonstrate the extensive delocalization of electron density from the aromatic ring toward the nitro group and, to a lesser extent, toward the cyano group of the acetonitrile side chain. The nitro group participates in resonance interactions that place partial positive charge on the aromatic carbon atoms, particularly those in ortho and para positions relative to the nitro substituent. This electronic delocalization creates regions of enhanced electrophilicity on the benzene ring, making these positions susceptible to nucleophilic attack under appropriate reaction conditions.

The fluorine substituent at the 3-position introduces additional complexity to the electronic structure through its strong inductive electron-withdrawing effect. While fluorine does not participate in extensive resonance interactions due to poor orbital overlap with the aromatic pi system, its high electronegativity creates localized electron deficiency in its immediate vicinity. This localized effect complements the more extensive resonance delocalization caused by the nitro group, resulting in a synergistic enhancement of the overall electron-withdrawing character of the substituted aromatic system.

Nuclear magnetic resonance spectroscopic studies of related nitrophenylacetonitrile compounds provide direct evidence for these electronic effects through characteristic chemical shift patterns. The aromatic protons in these systems typically appear significantly downfield compared to those in electron-rich aromatic compounds, reflecting the electron-deficient nature of the ring system. The specific coupling patterns and chemical shifts observed in the proton nuclear magnetic resonance spectra can be used to confirm the substitution pattern and provide quantitative measures of the electronic effects operating within the molecule.

Comparative Structural Analysis with Ortho-Substituted Nitrophenylacetonitrile Derivatives

Comparative analysis of this compound with other ortho-substituted nitrophenylacetonitrile derivatives reveals important structure-activity relationships within this compound family. The systematic study of compounds such as 2-(2-nitrophenyl)acetonitrile, 2-(3-nitrophenyl)acetonitrile, and 2-(4-nitrophenyl)acetonitrile demonstrates how the position of the nitro group influences both the molecular structure and the crystal packing arrangements. These positional isomers exhibit distinct differences in their intermolecular interaction patterns, with the ortho-nitro derivative showing particularly strong hydrogen bonding capabilities.

Crystal structure analyses of nitrophenylacetonitrile positional isomers reveal that the 2-nitro compound forms more extensive intermolecular hydrogen bonding networks compared to the 3-nitro and 4-nitro analogs. The calculated crystal densities for these compounds follow the order: 3-nitrophenylacetonitrile (1.453 megagrams per cubic meter) > 2-nitrophenylacetonitrile (1.442 megagrams per cubic meter) > 4-nitrophenylacetonitrile (1.427 megagrams per cubic meter), indicating that the meta-nitro isomer achieves the most efficient crystal packing. This density variation reflects the different intermolecular interaction patterns accessible to each positional isomer based on the spatial arrangement of their hydrogen bond donors and acceptors.

The introduction of fluorine substitution in this compound creates unique structural features not present in the unsubstituted nitrophenylacetonitrile isomers. The fluorine atom introduces additional steric constraints and electronic effects that modify both the intramolecular geometry and the intermolecular interaction potential. Comparison with the related compound 2-(3-fluoro-4-nitrophenyl)acetonitrile, where the nitro group is positioned para to the fluorine substituent, highlights the importance of relative substituent positioning in determining overall molecular properties. These structural comparisons provide valuable insights into the design principles for creating nitrophenylacetonitrile derivatives with specific physical and chemical properties.

The bond length and angle data for nitrophenylacetonitrile compounds consistently show that the carbon atom bearing the most electronegative substituent exhibits larger bond angles compared to other aromatic carbons. This geometric distortion reflects the electronic redistribution caused by the electron-withdrawing substituents and provides a quantitative measure of the structural perturbation introduced by these functional groups. In this compound, the combined presence of both fluorine and nitro substituents creates a cumulative effect that significantly alters the electronic distribution and geometric parameters relative to simpler nitrophenylacetonitrile derivatives.

Propiedades

IUPAC Name |

2-(3-fluoro-2-nitrophenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FN2O2/c9-7-3-1-2-6(4-5-10)8(7)11(12)13/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWLBXNKHOMUBAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)[N+](=O)[O-])CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20544294 | |

| Record name | (3-Fluoro-2-nitrophenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20544294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105003-88-1 | |

| Record name | (3-Fluoro-2-nitrophenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20544294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

General Synthetic Strategy

The synthesis of 2-(3-Fluoro-2-nitrophenyl)acetonitrile typically involves the nucleophilic substitution of a halomethyl-nitrofluorobenzene derivative with a cyanide source, followed by purification steps. The key aspects of the preparation include:

- Starting from halogenated nitrofluorobenzene derivatives (e.g., bromomethyl or chloromethyl compounds).

- Using cyanide donors such as trimethylsilyl cyanide (TMSCN).

- Employing bases like potassium carbonate (K2CO3) to facilitate nucleophilic substitution.

- Performing purification via flash column chromatography and recrystallization.

Reported Preparation Method from Literature

A representative preparation method of 2-(4-fluoro-2-nitrophenyl)acetonitrile, which is closely related to the 3-fluoro isomer, involves the following steps:

- Starting Material: 1-(bromomethyl)-4-fluoro-2-nitrobenzene (20 mmol).

- Base: Potassium carbonate (K2CO3, 24 mmol, 1.2 equiv).

- Solvent: Acetonitrile (CH3CN, 50 mL).

- Cyanide Source: Trimethylsilyl cyanide (TMSCN, 24 mmol, 1.2 equiv).

- Reaction Conditions: The mixture is cooled to 0 °C under air atmosphere, TMSCN is added dropwise, then stirred at room temperature for 8 hours.

- Workup: The crude mixture is diluted with dichloromethane (CH2Cl2), extracted with aqueous sodium bicarbonate, dried over sodium sulfate, and concentrated.

- Purification: Flash column chromatography using hexane and ethyl acetate as eluents.

- Yield: Approximately 50% isolated yield of 2-(4-fluoro-2-nitrophenyl)acetonitrile.

Although this example is for the 4-fluoro isomer, the 3-fluoro derivative can be prepared analogously by starting from the corresponding 3-fluoro-2-nitrobenzyl halide.

Detailed Reaction Scheme

| Step | Reagents & Conditions | Description | Outcome |

|---|---|---|---|

| 1 | 1-(bromomethyl)-3-fluoro-2-nitrobenzene, K2CO3, CH3CN, 0 °C to RT, 8 h | Nucleophilic substitution of bromide by cyanide ion from TMSCN | Formation of this compound |

| 2 | Workup with aqueous NaHCO3, extraction with CH2Cl2 | Removal of inorganic salts and impurities | Organic phase containing product |

| 3 | Drying over Na2SO4 and concentration | Concentration of organic phase | Crude product mixture |

| 4 | Flash column chromatography (hexane/ethyl acetate) | Purification of product | Pure this compound |

Key Experimental Parameters and Optimization

- Base Selection: Potassium carbonate is preferred due to its moderate basicity and compatibility with TMSCN.

- Solvent Choice: Acetonitrile is commonly used for its polarity and ability to dissolve both organic and inorganic reagents.

- Temperature Control: Initial cooling to 0 °C controls the reaction rate and minimizes side reactions.

- Reaction Time: Stirring at room temperature for 8 hours ensures complete conversion.

- Purification: Flash chromatography is essential to separate the product from unreacted starting materials and side products.

Alternative Synthetic Routes and Related Preparations

While direct cyanation of halomethyl-nitrofluorobenzenes is the most straightforward approach, other related synthetic routes involve:

- Nitration of fluoroacetophenone derivatives followed by reduction and halogenation steps to generate suitable intermediates for cyanation.

- Reduction of nitro groups to amines and subsequent functional group transformations to introduce the nitrile moiety.

- Use of formamide intermediates and dehydration reactions to form isocyanide or nitrile groups, though these are less common for this specific compound.

Summary Table of Preparation Methods

Research Findings and Practical Considerations

- The nucleophilic substitution approach using TMSCN is efficient but may give moderate yields (~50%) due to competing side reactions or incomplete conversion.

- The reaction conditions are mild, avoiding high temperatures or pressures, which is advantageous for safety and scalability.

- Purification by flash chromatography is necessary to achieve high purity, as crude products contain unreacted halides and side products.

- Alternative multi-step methods involving nitration and reduction provide higher overall yields and better purity but require more synthetic steps and careful control of reaction conditions.

- The choice of synthetic route depends on availability of starting materials, scale of production, and purity requirements.

Análisis De Reacciones Químicas

Types of Reactions

2-(3-Fluoro-2-nitrophenyl)acetonitrile undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.

Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution can occur with reagents like sodium methoxide or potassium tert-butoxide.

Hydrolysis: The acetonitrile group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.

Substitution: Sodium methoxide, potassium tert-butoxide.

Hydrolysis: Hydrochloric acid, sodium hydroxide.

Major Products Formed

Reduction: 2-(3-Fluoro-2-aminophenyl)acetonitrile.

Substitution: Various substituted phenylacetonitriles depending on the nucleophile used.

Hydrolysis: 2-(3-Fluoro-2-nitrophenyl)acetic acid.

Aplicaciones Científicas De Investigación

2-(3-Fluoro-2-nitrophenyl)acetonitrile is used in scientific research for various purposes:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: It is used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways involving nitrile-containing compounds.

Medicine: Research into potential therapeutic applications, including the development of new drugs targeting specific biological pathways.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mecanismo De Acción

The mechanism of action of 2-(3-Fluoro-2-nitrophenyl)acetonitrile depends on the specific context in which it is used. In reduction reactions, the nitro group undergoes a series of electron transfer steps leading to the formation of an amino group. In substitution reactions, the fluoro group is displaced by a nucleophile through a nucleophilic aromatic substitution mechanism. The acetonitrile group can be hydrolyzed to a carboxylic acid through nucleophilic attack by water or hydroxide ions.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural and Electronic Properties

The compound’s reactivity and applications are influenced by the positions of the fluorine and nitro groups. Below is a comparative analysis with key analogs:

Table 1: Structural and Physicochemical Comparison

Electronic and Quantum Chemical Insights

- HOMO-LUMO Distribution : For structurally related nitrophenyl acetonitriles, DFT studies indicate that HOMO orbitals localize on the aromatic ring and nitro group, while LUMO orbitals involve the nitrile group. Fluorine substitution (as in the target compound) reduces electron density at the ring, increasing electrophilicity .

Actividad Biológica

2-(3-Fluoro-2-nitrophenyl)acetonitrile is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the synthesis, biological evaluation, and structure-activity relationships (SAR) associated with this compound, emphasizing its antimicrobial properties and cytotoxicity.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 3-fluoro-2-nitroaniline with acetonitrile in the presence of suitable catalysts. The resulting compound can be characterized using techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy to confirm its structure.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Mycobacterium tuberculosis | 4 |

The compound demonstrated potent activity against Mycobacterium tuberculosis, particularly against rifampicin-resistant strains, with an MIC value as low as 4 µg/mL, indicating strong potential for further development as an antitubercular agent .

Cytotoxicity

In addition to its antimicrobial effects, this compound has been evaluated for cytotoxicity using various cell lines. The results suggest a moderate cytotoxic profile:

| Cell Line | IC50 (µg/mL) |

|---|---|

| Vero cells | >1000 |

| MCF-7 (breast cancer) | 50 |

These findings indicate that while the compound exhibits some cytotoxic effects, it remains relatively safe at higher concentrations, making it a candidate for further investigation in cancer therapeutics .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to the presence of the nitro group and the fluorine substituent. Modifications to these groups have shown varying effects on potency:

- Nitro Group Positioning : Compounds with nitro groups in meta or para positions often exhibited enhanced antibacterial activity compared to ortho-substituted derivatives.

- Fluorine Substitution : The presence of fluorine has been linked to increased lipophilicity and improved membrane permeability, which may enhance bioavailability.

Case Studies

- Antitubercular Activity : A study focusing on a series of derivatives based on the acetamide scaffold showed that compounds similar to this compound had MIC values ranging from 4 to 64 µg/mL against M. tuberculosis H37Rv. The most potent derivative exhibited an MIC of 4 µg/mL, demonstrating significant promise for treating resistant strains .

- Cytotoxicity Assessment : In a comparative study assessing various nitro-substituted compounds, it was found that derivatives like this compound exhibited IC50 values that suggest they are less toxic than traditional chemotherapeutics while maintaining effective antimicrobial properties .

Q & A

Q. What are the standard synthetic routes for 2-(3-Fluoro-2-nitrophenyl)acetonitrile, and what reaction conditions optimize yield?

Synthesis typically involves multi-step functionalization of phenylacetonitrile derivatives. A common approach starts with fluorination and nitration of precursor aromatic rings. For example:

- Nitration : Controlled nitration using mixed acids (e.g., HNO₃/H₂SO₄) under low temperatures (0–5°C) to avoid over-nitration .

- Fluorination : Electrophilic fluorination agents (e.g., Selectfluor®) or halogen exchange (e.g., KF in polar aprotic solvents) to introduce the fluoro group regioselectively .

- Cyano Group Retention : Use anhydrous conditions (e.g., dry acetonitrile) and catalysts like K₂CO₃ to stabilize the nitrile group during reactions .

Key Optimization : Monitor reaction progress via TLC or HPLC. Yields improve with slow reagent addition and inert atmospheres to suppress side reactions.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features indicate successful synthesis?

- ¹H/¹³C NMR :

- Aromatic protons appear as doublets (δ 7.5–8.5 ppm) due to coupling with fluorine (³J~8–10 Hz).

- The nitrile carbon (C≡N) resonates at δ ~115–120 ppm in ¹³C NMR .

- IR Spectroscopy : Strong absorption at ~2240 cm⁻¹ (C≡N stretch) and ~1520 cm⁻¹ (asymmetric NO₂ stretch) .

- Mass Spectrometry : Molecular ion peak [M+H]⁺ at m/z 195.04 (C₈H₅FNO₂) with fragments at m/z 149 (loss of NO₂) and 122 (loss of CN) .

Q. What safety precautions are critical when handling this compound, especially considering its nitro and cyano groups?

- Nitro Group Hazards : Thermal instability; avoid open flames or sparks. Store in cool, dry conditions away from reducing agents .

- Cyanide Risk : Use fume hoods and PPE (gloves, goggles) to prevent inhalation or skin contact. Neutralize spills with NaHCO₃ or KMnO₄ solutions .

- Waste Disposal : Treat with oxidizing agents (e.g., H₂O₂) to degrade cyanide residues before disposal .

Advanced Research Questions

Q. How can researchers address challenges in achieving regioselective nitration/fluorination during synthesis?

- Directing Groups : Use meta-directing groups (e.g., –NO₂) to control fluorination at the 3-position. Pre-functionalize the ring with –CN to influence nitration regiochemistry .

- Computational Modeling : DFT calculations predict electrophilic substitution sites by analyzing charge distribution (e.g., Fukui indices) .

- Microwave-Assisted Synthesis : Enhances regioselectivity via rapid, uniform heating (e.g., 100°C, 20 min) .

Q. What strategies resolve contradictions in reported physicochemical data (e.g., solubility, stability) across studies?

- Standardized Protocols : Replicate experiments using identical solvents (e.g., DMSO for solubility tests) and purity standards (>98% by HPLC) .

- Cross-Validation : Compare data with structurally analogous compounds (e.g., 2-(2,3,5-trifluorophenyl)acetonitrile) to identify outliers .

- Dynamic Light Scattering (DLS) : Assess aggregation states in solution, which may skew solubility measurements .

Q. How does the electronic effect of substituents influence the compound’s reactivity in nucleophilic reactions?

- Nitro Group : Strong electron-withdrawing effect deactivates the ring, reducing electrophilicity at the para position. Favors nucleophilic attack at the ortho position relative to –F .

- Fluorine : Inductive (-I) effect stabilizes transition states in SNAr reactions. Kinetic studies in DMF show 2× faster substitution compared to non-fluorinated analogs .

Q. What computational methods predict interaction mechanisms between this compound and biological targets (e.g., enzymes)?

- Molecular Docking (AutoDock Vina) : Simulate binding to active sites (e.g., cytochrome P450) using crystal structures (PDB ID: 1TQN). Focus on H-bonding with –NO₂ and hydrophobic interactions with –CF₃ groups .

- MD Simulations (GROMACS) : Analyze stability of ligand-protein complexes over 100 ns trajectories. Root-mean-square deviation (RMSD) <2 Å indicates stable binding .

Q. How can researchers optimize purification methods to isolate by-products (e.g., di-nitrated analogs)?

- Column Chromatography : Use silica gel with gradient elution (hexane:EtOAc 8:1 → 4:1) to separate mono-nitro (Rf ~0.3) and di-nitro (Rf ~0.5) derivatives .

- Recrystallization : Dissolve crude product in hot ethanol (70°C) and cool to 4°C for 24 hours. Purity >99% confirmed by melting point (mp ~85–87°C) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.